molecular formula C11H13FN3O2P B12836166 N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide CAS No. 726-89-6

N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide

Cat. No.: B12836166
CAS No.: 726-89-6
M. Wt: 269.21 g/mol
InChI Key: AKKGKFFPKQHFMW-UHFFFAOYSA-N
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Description

N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide is a chemical compound that belongs to the class of aziridine-containing phosphoramides This compound is characterized by the presence of aziridine rings, a phosphinyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants.

Industrial Production Methods

Industrial production of N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive aziridine rings and phosphinyl group.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of different products depending on the nucleophile used.

    Oxidation and Reduction: The phosphinyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the aziridine rings.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphinyl group.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions can lead to the formation of various substituted amides, while oxidation and reduction reactions can modify the oxidation state of the phosphinyl group.

Scientific Research Applications

N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to form DNA cross-links.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide involves the formation of reactive intermediates through the opening of the aziridine rings. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes. The compound’s ability to form covalent bonds with these targets underlies its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Bis(1-Aziridinyl)Phosphinyl]-p-Bromobenzamide
  • N-[Bis(1-Aziridinyl)Phosphinyl]-2,3,5-Triiodobenzamide
  • N-[Bis(1-Aziridinyl)Phosphinyl]-m-(Trifluoromethyl)Benzamide

Uniqueness

N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

726-89-6

Molecular Formula

C11H13FN3O2P

Molecular Weight

269.21 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-2-fluorobenzamide

InChI

InChI=1S/C11H13FN3O2P/c12-10-4-2-1-3-9(10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17)

InChI Key

AKKGKFFPKQHFMW-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(NC(=O)C2=CC=CC=C2F)N3CC3

Origin of Product

United States

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